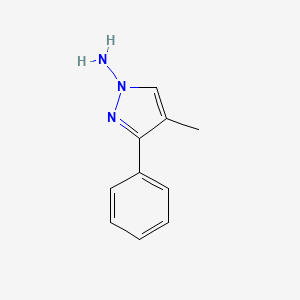
1-(Furan-2-yl)-2-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-2-phenylpropan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a phenyl group through a propanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with benzaldehyde under acidic conditions. This reaction typically uses hydrochloric acid in an acetic acid solution as the catalyst . Another method involves the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using biocatalysts such as Lactobacillus paracasei .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings is also being explored due to their potential for environmentally friendly and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as 1-(furan-2-yl)-2-phenylpropan-1-ol.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-2-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of resins, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-2-phenylpropan-1-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like tyrosinase, which plays a role in melanogenesis . The compound’s effects are mediated through binding to specific active sites on target proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
1-(Furan-2-yl)-2-phenylpropan-1-one can be compared with other similar compounds such as:
1-(Furan-2-yl)propan-1-one: A simpler derivative with similar chemical properties but lacking the phenyl group.
2-Furylmethanol: Another furan derivative with different functional groups and applications.
Phenylpropanolamine: A compound with a similar backbone but different functional groups and biological activities.
Uniqueness: this compound stands out due to its unique combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
917906-03-7 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C13H12O2/c1-10(11-6-3-2-4-7-11)13(14)12-8-5-9-15-12/h2-10H,1H3 |
Clave InChI |
QHSYIDSPZNSDRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


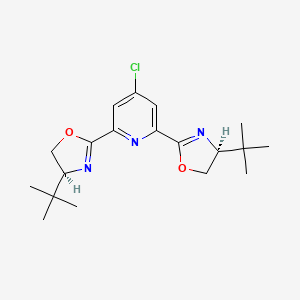
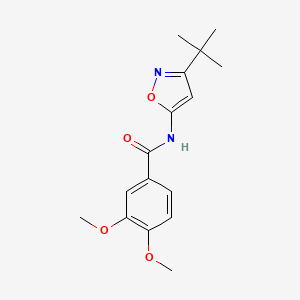
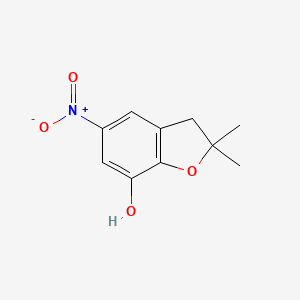
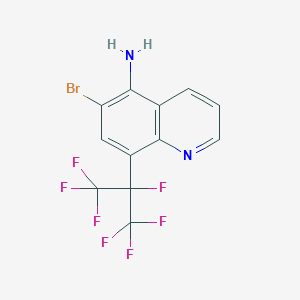

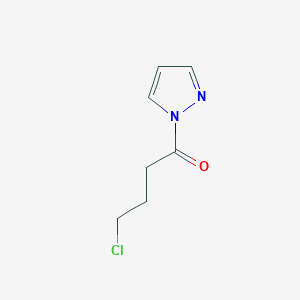
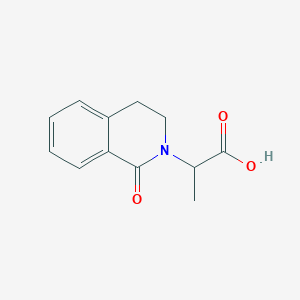

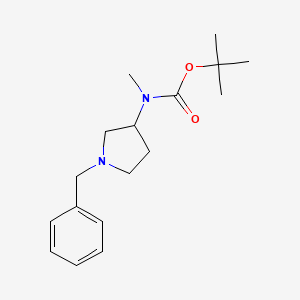

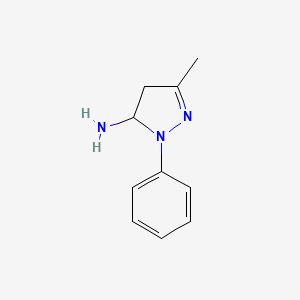

![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)
